2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is commonly used in various industrial applications due to its excellent resistance to solvents, acids, and bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Industrial production also emphasizes safety measures to handle the highly reactive fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens, hydrogen halides, and organometallic compounds. The reactions are typically carried out under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Substitution Reactions: Reagents such as sodium hydride or lithium aluminum hydride are used to facilitate substitution reactions.
Major Products
Addition Reactions: The major products are typically haloalkanes or organometallic compounds.
Polymerization: The major products are high molecular weight polymers with unique mechanical and thermal properties.
Substitution Reactions: The major products are fluorinated derivatives with different functional groups.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with applications in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its use in medical devices and implants due to its resistance to degradation and biofouling.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The fluorinated chain imparts hydrophobicity, which can influence the compound’s interaction with biological membranes and proteins. The methacrylate group allows for polymerization, leading to the formation of cross-linked networks with enhanced mechanical properties.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Similar fluorinated chain but different functional group (amine).
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Similar fluorinated chain but different length and functional group (acrylate).
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: Similar fluorinated chain but different functional group (sulfonyl fluoride).
Uniqueness
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate is unique due to its combination of a highly fluorinated chain and a methacrylate group. This combination imparts both hydrophobicity and reactivity, making it suitable for a wide range of applications in polymer science, materials science, and biomedical engineering.
Properties
CAS No. |
13173-36-9 |
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Molecular Formula |
C10H7F11O2 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7F11O2/c1-4(2)5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h1,3H2,2H3 |
InChI Key |
AMFSMDRXAVOFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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